Macrophage Accumulation: N-Benzyl Ciprofloxacin Achieves ~50-Fold Higher Intracellular Concentration vs. Ciprofloxacin
The N-benzyl-ciprofloxacin core (derived from the benzyl ester) accumulates to concentrations approximately 50-fold greater than unmodified ciprofloxacin in J774 mouse macrophages. In contrast, N-acetyl and N-ethyl derivatives achieve only a 2- to 3-fold increase [1]. This marked difference is attributed to the benzyl group's ability to prevent recognition by the Mrp4 efflux transporter, to which ciprofloxacin and other derivatives remain susceptible [1].
| Evidence Dimension | Cellular accumulation (fold-change relative to ciprofloxacin) |
|---|---|
| Target Compound Data | Approx. 50-fold |
| Comparator Or Baseline | Ciprofloxacin (1-fold); N-acetyl-ciprofloxacin (2-3 fold); N-ethyl-ciprofloxacin (2-3 fold) |
| Quantified Difference | ~47-48 fold greater than N-acetyl and N-ethyl derivatives; ~50-fold greater than ciprofloxacin |
| Conditions | J774 mouse macrophages; determined via cellular accumulation assay |
Why This Matters
This massive increase in intracellular drug concentration is a primary driver for selecting the N-benzyl scaffold in studies targeting intracellular pathogens, as it directly addresses the efflux-mediated limitation of ciprofloxacin.
- [1] Marquez B, Pourcelle V, Vallet CM, Mingeot-Leclercq MP, Tulkens PM, Marchand-Bruynaert J, Van Bambeke F. Pharmacological characterization of 7-(4-(Piperazin-1-yl)) ciprofloxacin derivatives: antibacterial activity, cellular accumulation, susceptibility to efflux transporters, and intracellular activity. Pharm Res. 2014 May;31(5):1290-301. doi: 10.1007/s11095-013-1250-x. PMID: 24306327. View Source
